The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a complex organic molecule that belongs to the class of hexahydroindenones. This compound's structure suggests it may exhibit interesting biological properties, making it a subject of research in various scientific fields.
This compound can be synthesized through various organic chemistry methods, and its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The study of similar compounds has been documented in various scientific literature, emphasizing their potential applications in pharmaceuticals and materials science.
This compound is classified as an organic compound, specifically a stereoisomer due to its chiral centers. It contains multiple functional groups, including a hydroxyl group and a double bond, which contribute to its reactivity and potential biological activity.
The synthesis of this compound can be approached through several methods. One effective strategy is retrosynthetic analysis, which involves breaking down the target molecule into simpler precursors. This method allows chemists to identify potential synthetic pathways that lead to the desired compound.
The molecular formula of this compound indicates a complex arrangement of carbon, hydrogen, and oxygen atoms. The stereochemistry is crucial for understanding its potential interactions with biological systems.
The compound may undergo various chemical reactions typical for organic molecules with hydroxyl and alkene functionalities. These include:
The choice of conditions (temperature, pressure, solvent) and catalysts will significantly influence the reaction pathways and yields achieved during synthesis .
The mechanism by which this compound exerts its effects, particularly if it has biological activity, would depend on its ability to interact with specific biological targets such as enzymes or receptors.
Understanding the specific interactions requires detailed studies involving:
This compound has potential applications in:
The systematic IUPAC name (1R,3aR,7aR)-1-((2R,5S,E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one precisely defines the compound's stereochemistry and functional groups. The name specifies:
The compound's molecular formula is C₁₉H₃₂O₂, with a molecular weight of 292.456 g/mol [1] [2]. Key synonyms include:
The molecule integrates a cis-fused hydrindanone core (hexahydro-1H-inden-4-one) with a flexible unsaturated side chain. Critical structural elements include:
C[C@@]12[C@@](CC[C@]2([H])[C@@H](/C=C/[C@H](C)C(C)(O)C)C)([H])C(CCC1)=O
captures the relative stereochemistry [4]. Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₂O₂ |
Molecular Weight | 292.456 g/mol |
Chiral Centers | 5 (1R,2R,3aR,5S,7aR) |
Stereodescriptors | E-configuration (Δ³) |
Functional Groups | Ketone, tertiary alcohol, alkene |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0